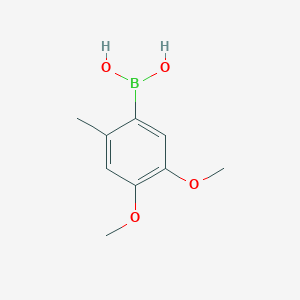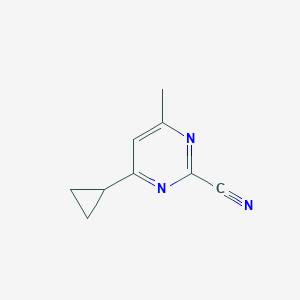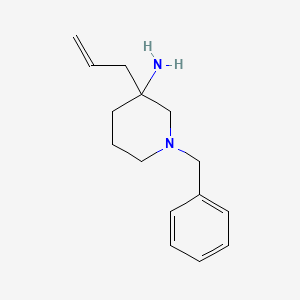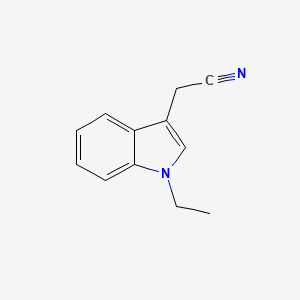
1,2-ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine: is an organic compound with a complex structure that includes both ether and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of dimethylamine with 2,2-dimethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of ligands for coordination chemistry and as a reagent in organic synthesis.
Biology: In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. It can also be used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: In medicine, derivatives of N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine may have potential therapeutic applications. For example, they could be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It may also be used in the formulation of coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
N-(2,2-Dimethoxyethyl)-N-methylamine: This compound is used in the synthesis of calixresorcinols and other macrocyclic compounds.
Uniqueness: N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine is unique due to its combination of ether and amine functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H20N2O2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2O2/c1-10(2)6-5-9-7-8(11-3)12-4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
BIYNFMKJJNFRCY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)




![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)


![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)



